molecular formula C16H23N3OS B7101191 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine

Cat. No.: B7101191
M. Wt: 305.4 g/mol
InChI Key: UXKLBODIZAVKKW-UHFFFAOYSA-N
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Description

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring system, which is known for its diverse biological activities.

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-2-5-16(6-3-1)10-13(4-8-20-16)17-11-14-12-19-7-9-21-15(19)18-14/h7,9,12-13,17H,1-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKLBODIZAVKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CCO2)NCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . This method is favored due to its efficiency and the ability to produce high yields under mild conditions. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method also ensures better control over reaction conditions and product purity .

Mechanism of Action

The mechanism of action of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets and pathways within cells. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation . The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-oxaspiro[5.5]undecan-4-amine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, bioavailability, and specificity in targeting certain biological pathways .

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